

Application Notes and Protocols: Dimethyldiphenyltin as a Catalyst in Cross- Coupling Reactions

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Compound of Interest

Compound Name: *Dimethyldiphenyltin*

CAS No.: 1080-43-9

Cat. No.: B094608

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Introduction: The Role of Dimethyldiphenyltin in Modern Organic Synthesis

In the landscape of carbon-carbon bond formation, palladium-catalyzed cross-coupling reactions stand as a cornerstone methodology, enabling the construction of complex molecular architectures with remarkable precision.[1][2][3][4] Among the various organometallic reagents employed in these transformations, organotin compounds, or stannanes, have carved out a significant niche, primarily through the versatile Stille cross-coupling reaction.[4][5][6] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of a specific organotin reagent, **dimethyldiphenyltin**, as a phenylating agent in palladium-catalyzed cross-coupling reactions.

While organotin reagents are known for their stability to air and moisture, allowing for ease of handling and storage, it is crucial to acknowledge their inherent toxicity.[4][5][6] Therefore, all experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

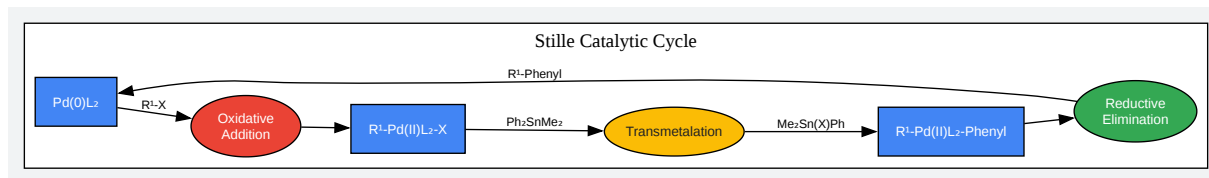
The general principle of the Stille reaction involves the coupling of an organostannane with an organic halide or pseudohalide, catalyzed by a palladium(0) complex.[1][6][7]

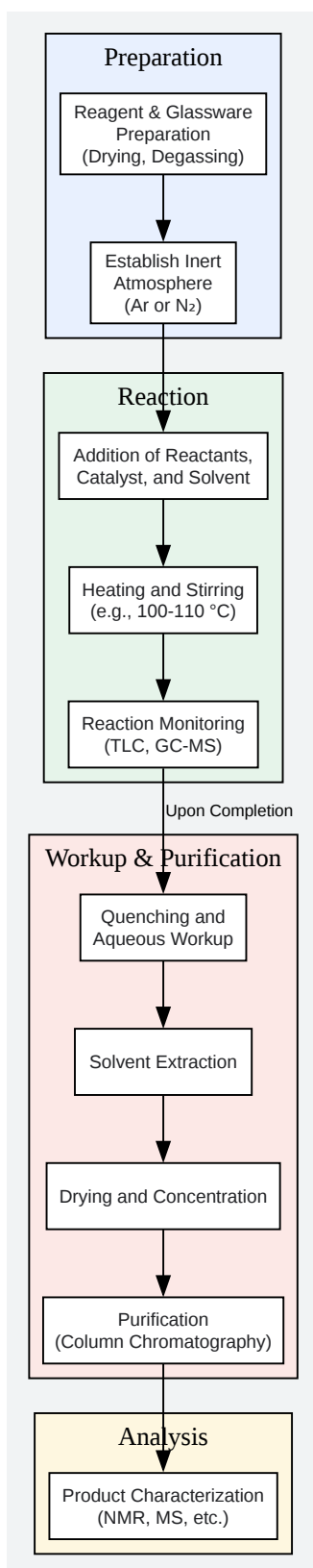
Dimethyldiphenyltin serves as a bifunctional reagent in this context, capable of transferring a phenyl group to an organic substrate. The non-transferable methyl groups typically remain bound to the tin atom.

Mechanistic Overview: The Catalytic Cycle of the Stille Reaction

The catalytic cycle of the Stille reaction is a well-established sequence of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting experimental outcomes.

- **Oxidative Addition:** The cycle commences with the oxidative addition of the organic halide (R^1-X) to the active Pd(0) catalyst, forming a Pd(II) intermediate.[7]
- **Transmetalation:** This is often the rate-determining step, where the organotin reagent (in this case, **dimethyldiphenyltin**) transfers a phenyl group to the palladium center, displacing the halide.[8]
- **Reductive Elimination:** The final step involves the reductive elimination of the coupled product (R^1 -Phenyl) from the Pd(II) complex, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[7]





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